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Compound of Interest

Compound Name: D-Galactose-4-d

CAS No.: 478518-71-7

Cat. No.: B583699

Get Quote

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Application Areas: Fluxomics, Glycobiology, Enzymology, and Plant Lipid Biosynthesis

Executive Summary & Mechanistic Rationale
In advanced fluxomics, isotope-assisted metabolic flux analysis (MFA) is utilized to infer

intracellular reaction rates that cannot be directly measured by steady-state metabolite

concentrations alone[1]. While 13C -labeled tracers are standard for mapping carbon

backbones, deuterium ( 2H ) tracing allows for the interrogation of specific redox-coupled

metabolic pathways and kinetic isotope effects[2].

D-Galactose-4-d (CAS 478518-71-7) is a highly specialized stable isotope tracer featuring a

single deuterium atom at the C4 position[3]. This specific labeling strategy is a powerful

mechanistic probe for the Leloir pathway, specifically targeting the enzyme UDP-galactose 4-

epimerase (GALE).
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GALE catalyzes the interconversion of UDP-galactose and UDP-glucose. Mechanistically, this

requires the transient oxidation of the C4 hydroxyl group to a 4-keto intermediate by a tightly

bound NAD+ cofactor, temporarily forming NADD. The enzyme then rotates the intermediate

and reduces the ketone back to a hydroxyl group with inverted stereochemistry. By utilizing D-
Galactose-4-d, researchers can track this exact hydride transfer. If the epimerase channels the

hydride perfectly without exchanging it with the cytosolic NADH pool, the +1 Da mass shift is

fully conserved in the resulting UDP-glucose. Furthermore, this +1 Da shift allows researchers

to track downstream incorporation into complex glycoconjugates—such as the spatio-temporal

biosynthesis of galactolipids (MGDG and DGDG) in plants—without the spectral complexity of

uniformly 13C -labeled precursors[4].
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Leloir pathway epimerization mechanism highlighting C4-deuterium transfer.

Quantitative Data: Expected Mass Shifts
To validate the incorporation of D-Galactose-4-d, high-resolution mass spectrometry (HRMS)

is employed. The table below summarizes the exact masses and expected shifts for key

metabolites in negative electrospray ionization (ESI-) mode.

Table 1: Exact Mass and Expected Mass Shifts for D-Galactose-4-d Tracing

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b583699/docs?utm_src=pdf-body#application-note-metabolic-flux-analysis-and-mechanistic-tracing-using-d-galactose-4-d
https://www.benchchem.com/product/b583699/docs?utm_src=pdf-body#application-note-metabolic-flux-analysis-and-mechanistic-tracing-using-d-galactose-4-d
https://academic.oup.com/pcp/article-pdf/65/6/986/58354072/pcae032.pdf
https://www.benchchem.com/product/b583699/docs?utm_src=pdf-body-img#application-note-metabolic-flux-analysis-and-mechanistic-tracing-using-d-galactose-4-d
https://www.benchchem.com/product/b583699/docs?utm_src=pdf-body#application-note-metabolic-flux-analysis-and-mechanistic-tracing-using-d-galactose-4-d
https://www.benchchem.com/product/b583699/docs?utm_src=pdf-body#application-note-metabolic-flux-analysis-and-mechanistic-tracing-using-d-galactose-4-d
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b583699?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Metabolite
Chemical
Formula

Unlabeled
[M-H]− ( m/z
)

Labeled [M-
H]− ( m/z )

Mass Shift (
Δ Da)

Biological
Target

D-Galactose C6​H12​O6​ 179.0556 180.0618 +1.0062 Tracer Input

Galactose-1-

P
C6​H13​O9​P 259.0219 260.0282 +1.0063

Leloir

Intermediate

UDP-

Galactose

C15​H24​N2​

O17​P2​
565.0472 566.0535 +1.0063

GALT

Product

UDP-Glucose
C15​H24​N2​

O17​P2​
565.0472 566.0535 +1.0063

GALE

Product

Galactitol C6​H14​O6​ 181.0712 182.0775 +1.0063
Polyol

Pathway

Experimental Protocols & Methodologies
To ensure a self-validating system, the following protocol integrates rapid metabolic quenching

with Hydrophilic Interaction Liquid Chromatography (HILIC). Sugar phosphates and UDP-

sugars are highly labile and polar; standard reverse-phase C18 columns will fail to retain them,

and slow quenching will result in the rapid degradation of the UDP-sugar pool.

Phase 1: Cell Culture & Isotope Pulse Labeling
Acclimation: Seed mammalian cells (e.g., CHO or HEK293) in standard media. 24 hours

prior to the experiment, wash the cells with PBS and switch to a glucose-free, galactose-

substituted medium (10 mM unlabeled D-Galactose). Causality: This forces the cells to

upregulate Leloir pathway enzymes, ensuring active flux prior to tracing.

Pulse Labeling: At T=0 , aspirate the acclimation media and rapidly introduce media

containing 10 mM D-Galactose-4-d.

Time-Course Sampling: Collect biological triplicates at predetermined intervals (e.g., 5, 15,

30, 60, and 120 minutes) to capture the transient kinetics of UDP-sugar formation.

Phase 2: Metabolic Quenching & Extraction
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Rapid Quench: At each time point, immediately aspirate the labeled media and plunge the

culture dish onto dry ice. Instantly add 1.0 mL of pre-chilled (-80°C) 80% Methanol/20%

Water. Causality: The extreme cold and organic solvent instantly denature enzymes, locking

the highly dynamic UDP-sugar and NADH pools in their exact state at the time of sampling.

Cell Scraping: Scrape the cells into the quenching solution and transfer to a microcentrifuge

tube.

Phase Separation: Add 500 µL of cold chloroform to the lysate. Vortex for 10 minutes at 4°C,

then centrifuge at 15,000 x g for 15 minutes.

Collection: Carefully extract the upper aqueous layer (containing the polar sugar phosphates

and UDP-sugars). Lyophilize using a vacuum concentrator.

Phase 3: HILIC-LC-MS/MS Analysis
Reconstitution: Resuspend the lyophilized pellet in 50 µL of 50% Acetonitrile/50% Water

containing 10 mM ammonium acetate (pH 9.0).

Chromatography: Inject 5 µL onto a HILIC column (e.g., SeQuant ZIC-pHILIC). Use a mobile

phase gradient of (A) 20 mM ammonium carbonate in water and (B) 100% Acetonitrile.

Detection: Operate the mass spectrometer in negative ESI mode. Extract the

chromatograms for the specific m/z values listed in Table 1. Calculate the fractional

enrichment by comparing the area under the curve (AUC) of the M+0 and M+1

isotopologues.
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1. Isotope Pulse Labeling
(Administer D-Galactose-4-d)

2. Metabolic Quenching
(Cold Methanol, -80°C)

3. Metabolite Extraction
(Liquid-Liquid Extraction)

4. LC-MS/MS or MSI
(Detect +1 Da Isotopologues)

5. Flux Analysis
(Calculate Fractional Enrichment)
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Step-by-step experimental workflow for D-Galactose-4-d metabolic flux analysis.

Advanced Applications: Mass Spectrometry Imaging
(MSI)
Beyond in vitro cell culture, D-Galactose-4-d is highly effective for in vivo spatial fluxomics.

Recent breakthrough studies have applied deuterated galactose to track the spatio-temporal

biosynthesis of galactolipids in plant models (such as duckweed)[4].

By floating the plant tissue in a medium containing D-Galactose-4-d and analyzing the tissue

via Matrix-Assisted Laser Desorption/Ionization (MALDI) MSI, researchers can visualize the

exact spatial distribution of newly synthesized Monogalactosyldiacylglycerol (MGDG). Because

the C4-deuterium is retained during the galactosylation of diacylglycerol (DAG), the newly
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synthesized lipids appear with a distinct mass shift, allowing scientists to differentiate between

pre-existing lipid pools and active de novo biosynthesis in developing chloroplasts[4].

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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